molecular formula C14H20BNO3 B1450847 (4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid CAS No. 913835-84-4

(4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1450847
CAS No.: 913835-84-4
M. Wt: 261.13 g/mol
InChI Key: HJTPGROLNSBJDQ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Boronic acids are generally known for their role in the suzuki-miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by (4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties could potentially impact its bioavailability.

Result of Action

The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of many organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability could be influenced by the presence of different functional groups and reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with cyclohexylmethylamine to form an intermediate, which is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid is unique due to its combination of functional groups, which confer specific steric and electronic properties. These properties enhance its reactivity and binding affinity in various chemical and biological contexts .

Properties

IUPAC Name

[4-[cyclohexyl(methyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(10-8-11)15(18)19/h7-10,13,18-19H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTPGROLNSBJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(C)C2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657065
Record name {4-[Cyclohexyl(methyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-84-4
Record name B-[4-[(Cyclohexylmethylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[Cyclohexyl(methyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[Cyclohexyl(methyl)carbamoyl]benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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